molecular formula C18H20N6O B2900197 3-(4-Methylphenyl)-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine CAS No. 2380168-32-9

3-(4-Methylphenyl)-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine

Cat. No.: B2900197
CAS No.: 2380168-32-9
M. Wt: 336.399
InChI Key: LXQSIFVALCGOJE-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine is a complex organic compound that has garnered attention in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a pyridazinone moiety, a piperazine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine typically involves multiple steps. One common method starts with the preparation of the pyridazinone intermediate, which is then reacted with piperazine and subsequently with oxadiazole derivatives. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine or potassium carbonate. The reactions are usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can significantly improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different pharmacological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the hydrolysis of acetylcholine. This inhibition increases acetylcholine levels, which can enhance cholinergic transmission and improve cognitive functions . Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-14-2-4-15(5-3-14)16-6-7-17(21-20-16)24-10-8-23(9-11-24)12-18-22-19-13-25-18/h2-7,13H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQSIFVALCGOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=NN=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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